molecular formula C6H9ClOS B13951381 3-Thietanone, 2-chloro-2,4,4-trimethyl- CAS No. 62161-71-1

3-Thietanone, 2-chloro-2,4,4-trimethyl-

Cat. No.: B13951381
CAS No.: 62161-71-1
M. Wt: 164.65 g/mol
InChI Key: MZBNPQSDTUPIBF-UHFFFAOYSA-N
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Description

3-Thietanone, 2-chloro-2,4,4-trimethyl- is an organic compound with a unique structure that includes a thietanone ring substituted with chlorine and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl- typically involves the chlorination of 2,4,4-trimethylthietanone. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Thietanone, 2-chloro-2,4,4-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thietanone ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

Scientific Research Applications

3-Thietanone, 2-chloro-2,4,4-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thietanone, 2-chloro-2,4,4-trimethyl- involves its interaction with molecular targets through its reactive chlorine atom and thietanone ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,4,4-trimethylpentane: Similar in structure but lacks the thietanone ring.

    3-Chloro-2-hydroxypropyltrimethylammonium chloride: Contains a chlorine atom and methyl groups but has different functional groups.

Uniqueness

3-Thietanone, 2-chloro-2,4,4-trimethyl- is unique due to its thietanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the thietanone ring’s reactivity is advantageous.

Properties

CAS No.

62161-71-1

Molecular Formula

C6H9ClOS

Molecular Weight

164.65 g/mol

IUPAC Name

2-chloro-2,4,4-trimethylthietan-3-one

InChI

InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3

InChI Key

MZBNPQSDTUPIBF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(S1)(C)Cl)C

Origin of Product

United States

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